6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

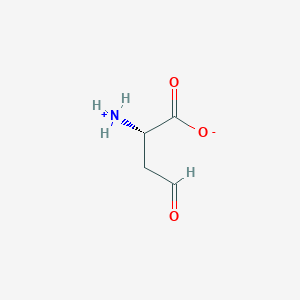

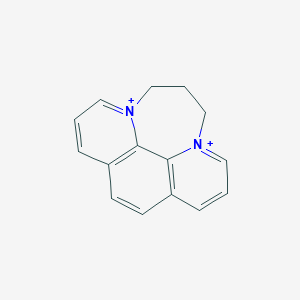

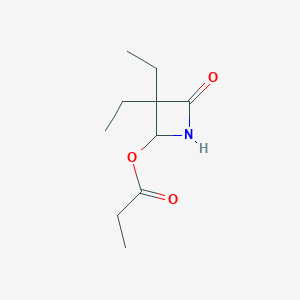

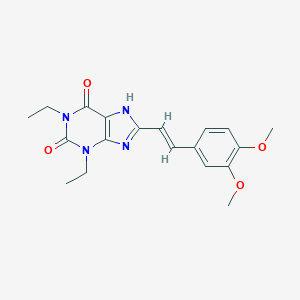

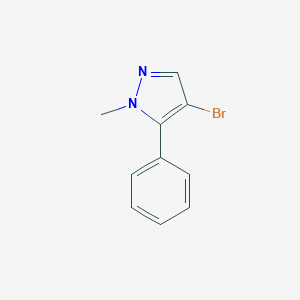

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium, also known as DDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDP is a heterocyclic compound that contains a diazepine ring and a phenanthroline ring. The compound has a positive charge and is commonly used as a ligand in coordination chemistry.

Aplicaciones Científicas De Investigación

Crystallography

Application Summary

The compound has been studied in the field of crystallography . It exists as non-interacting cations and trigonal-planar anions . The cation is buckled, with the r.m.s. deviation of the atoms passing through the phenanthroline portion being 0.16 Å .

Method of Application

The crystal studied was a non-merohedral twin with twin domains in an approximate ratio of 55:45 . The Cu(I) atom is displaced by 0.019 (2) Å out of the N3 triangle .

Results and Outcomes

The study provided valuable insights into the structural properties of the compound. However, the specific quantitative data or statistical analyses were not provided in the search results .

Neural Stem Cell Therapy for Ischemic Stroke

Application Summary

Neural stem cells (NSCs) play vital roles in brain homeostasis and exhibit a broad repertoire of potentially therapeutic actions following neurovascular injury . One such injury is stroke, a worldwide leading cause of death and disability . NSC transplantation has been recognized as a promising therapy for neurological diseases .

Method of Application

The method of application involves the transplantation of NSCs. Transplanted NSCs have the potential of cell replacement, neurotrophic effect, and immunomodulatory function . It has been shown that NSCs play an important role in brain homeostasis and can confer a wide range of potential therapeutic effects after neurovascular injury .

Results and Outcomes

Recent research has demonstrated that NSC transplantation can facilitate neural recovery after ischemic stroke . However, the specific mechanisms still remain unclear, and basic/clinical studies of NSC transplantation for ischemic stroke have not yet been thoroughly elucidated .

Drug Screening Systems

Application Summary

NSCs provide promising approaches for designing drug-screening systems . Such cells also have an application in regenerative medicine .

Method of Application

The method of application involves using NSCs in drug-screening systems. The specifics of the method would depend on the particular drug being screened and the system used .

Results and Outcomes

The outcomes of using NSCs in drug-screening systems can vary widely depending on the specific drugs and systems used . However, the use of NSCs in this context has been recognized as a promising approach .

Drug Synthesis

Application Summary

The compound has been used in the synthesis of drugs . The specifics of the drugs synthesized using this compound were not provided in the search results .

Method of Application

The method of application involves using the compound in drug synthesis procedures . The specifics of the method would depend on the particular drug being synthesized .

Results and Outcomes

The outcomes of using the compound in drug synthesis can vary widely depending on the specific drugs and synthesis procedures used . However, the use of the compound in this context has been recognized .

Chemical Structure Analysis

Application Summary

The compound “6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthroline-3,9-dione” has been analyzed for its chemical structure .

Method of Application

The method of application involves using various chemical analysis techniques to study the structure of the compound .

Results and Outcomes

The outcomes of the chemical structure analysis can provide valuable insights into the properties and potential applications of the compound .

Propiedades

IUPAC Name |

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUMCOARYCLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165202 |

Source

|

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

CAS RN |

15302-99-5 |

Source

|

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)